molecular formula C13H17NO5S B101840 Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate CAS No. 16257-57-1

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate

Cat. No.: B101840
CAS No.: 16257-57-1
M. Wt: 299.34 g/mol
InChI Key: XUMMBVXGIOJOPC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and tosyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-1-benzylpyrrolidine-2-carboxylate
  • Methyl 4-hydroxy-1-phenylpyrrolidine-2-carboxylate
  • Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl 4-hydroxy-1-tosylpyrrolidine-2-carboxylate is unique due to the presence of the tosyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

methyl 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-3-5-11(6-4-9)20(17,18)14-8-10(15)7-12(14)13(16)19-2/h3-6,10,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMMBVXGIOJOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347057
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-57-1
Record name Methyl 4-hydroxy-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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